3-Pyridinecarbonitrile, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-2-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl- 3-Pyridinecarbonitrile, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-2-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl-
Brand Name: Vulcanchem
CAS No.: 72939-67-4
VCID: VC18457760
InChI: InChI=1S/C20H24ClN7O4/c1-13-15(12-22)20(24-7-4-10-32-9-3-2-8-29)25-19(23)18(13)27-26-17-6-5-14(28(30)31)11-16(17)21/h5-6,11,29H,2-4,7-10H2,1H3,(H3,23,24,25)
SMILES:
Molecular Formula: C20H24ClN7O4
Molecular Weight: 461.9 g/mol

3-Pyridinecarbonitrile, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-2-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl-

CAS No.: 72939-67-4

Cat. No.: VC18457760

Molecular Formula: C20H24ClN7O4

Molecular Weight: 461.9 g/mol

* For research use only. Not for human or veterinary use.

3-Pyridinecarbonitrile, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-2-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl- - 72939-67-4

Specification

CAS No. 72939-67-4
Molecular Formula C20H24ClN7O4
Molecular Weight 461.9 g/mol
IUPAC Name 6-amino-5-[(2-chloro-4-nitrophenyl)diazenyl]-2-[3-(4-hydroxybutoxy)propylamino]-4-methylpyridine-3-carbonitrile
Standard InChI InChI=1S/C20H24ClN7O4/c1-13-15(12-22)20(24-7-4-10-32-9-3-2-8-29)25-19(23)18(13)27-26-17-6-5-14(28(30)31)11-16(17)21/h5-6,11,29H,2-4,7-10H2,1H3,(H3,23,24,25)
Standard InChI Key VFCJEFOSAGTGOU-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NC(=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)N)NCCCOCCCCO)C#N

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The compound has a molecular formula of C₁₉H₂₁ClN₈O₄ and a molecular weight of 461.9 g/mol . Its structure combines a pyridinecarbonitrile core with multiple functional groups:

  • A 6-amino substituent at position 6.

  • A 5-[(2-chloro-4-nitrophenyl)azo] group at position 5.

  • A 2-[[3-(4-hydroxybutoxy)propyl]amino] chain at position 2.

  • A 4-methyl group at position 4 .

Synonyms and Registry Information

Key synonyms include:

  • 72939-67-4 (CAS Registry Number)

  • EINECS 277-113-9

  • 6-Amino-5-[(2-chloro-4-nitrophenyl)azo]-2-[[3-(4-hydroxybutoxy)propyl]amino]-4-methylnicotinonitrile .

The compound was first registered in 2005 and last modified in 2025, indicating ongoing research or industrial relevance .

Synthesis and Production

Catalytic Ammoxidation Strategies

While no direct synthesis data exists for this compound, analogous pyridinecarbonitrile derivatives are synthesized via ammoxidation reactions. For example, 3-cyanopyridine is produced by reacting 3-methylpyridine with ammonia and air at 365–370°C using fixed-bed reactors and catalysts, achieving molar yields >90% . This method’s efficiency suggests potential parallels in synthesizing the target compound, albeit with modifications to accommodate its complex substituents.

Table 1: Key Parameters for Pyridinecarbonitrile Synthesis

ParameterValue
Reactants3-Methylpyridine, NH₃, Air
Temperature365–370°C
Catalyst Volume8 m³
Molar Yield (Product)90–92.5%
Product Purity≥99.9%

Functionalization Steps

The compound’s synthesis likely involves:

  • Azo Coupling: Introducing the 2-chloro-4-nitrophenyl diazenyl group via diazotization and coupling reactions.

  • Alkoxylation: Attaching the 3-(4-hydroxybutoxy)propylamino chain through nucleophilic substitution.

  • Methylation: Adding the methyl group at position 4 under controlled alkylation conditions.

Physicochemical Properties

Thermal and Physical Data

Though direct measurements are unavailable, analogous compounds like 3-cyanopyridine exhibit:

  • Melting Point: 51°C .

  • Boiling Point: 206.9°C at 760 mmHg .

  • Vapor Pressure: 0.296 mm Hg at 25°C .
    The target compound’s bulkier structure may elevate its melting point and reduce volatility.

Solubility and Reactivity

The presence of polar groups (e.g., -NH₂, -OH, -NO₂) suggests solubility in polar solvents like DMSO or ethanol. The azo group (-N=N-) confers photochemical reactivity, potentially enabling applications in dyes or sensors .

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